molecular formula C12H13N3O2S B1349273 [(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid CAS No. 305337-11-5

[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid

Cat. No.: B1349273
CAS No.: 305337-11-5
M. Wt: 263.32 g/mol
InChI Key: XYDMEZQTZHRQNA-UHFFFAOYSA-N
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Comparison with Similar Compounds

[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the diverse range of applications it offers in various scientific fields .

Biological Activity

[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid is a compound belonging to the 1,2,4-triazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H13N3O2SC_{12}H_{13}N_{3}O_{2}S. Its structure includes a triazole ring which is crucial for its biological activity.

PropertyValue
Molecular Weight253.31 g/mol
CAS Number681226-33-5
SolubilitySoluble in organic solvents
Melting PointNot specified

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the phenyl group enhances this activity by improving interactions with microbial targets.

Antioxidant Properties

Studies have demonstrated that triazole derivatives possess antioxidant activities. For example, mercapto-substituted 1,2,4-triazoles have been reported to exhibit high antioxidant capabilities, which are beneficial in preventing oxidative stress-related diseases .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit various metabolic enzymes. It shows potential as an acetylcholinesterase (AChE) inhibitor, which could be useful in treating neurological disorders such as Alzheimer's disease .

Structure-Activity Relationship (SAR)

The SAR of triazole derivatives indicates that modifications on the phenyl ring and the alkyl chain significantly influence biological activity. For instance:

  • Phenyl Substituents : Electron-donating groups on the phenyl ring enhance antimicrobial activity.
  • Alkyl Chain Length : Longer alkyl chains may reduce activity due to steric hindrance .

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of triazole derivatives against S. aureus and found that modifications led to improved minimum inhibitory concentrations (MICs), with some compounds exhibiting MIC values lower than standard antibiotics like vancomycin .
  • Neuroprotective Effects : Another research focused on the neuroprotective effects of triazole derivatives in models of oxidative stress. The study reported that certain compounds significantly reduced neuronal cell death induced by oxidative agents .

Properties

IUPAC Name

2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-2-15-11(9-6-4-3-5-7-9)13-14-12(15)18-8-10(16)17/h3-7H,2,8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDMEZQTZHRQNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355011
Record name [(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305337-11-5
Record name 2-[(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=305337-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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